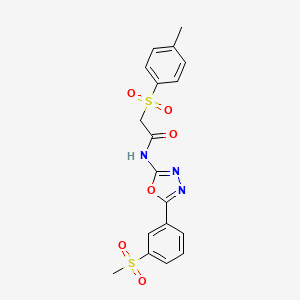

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

CAS No.: 886908-69-6

Cat. No.: VC4655552

Molecular Formula: C18H17N3O6S2

Molecular Weight: 435.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886908-69-6 |

|---|---|

| Molecular Formula | C18H17N3O6S2 |

| Molecular Weight | 435.47 |

| IUPAC Name | 2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) |

| Standard InChI Key | SLFHAJJDGRBMBP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |

Introduction

Synthesis

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves multistep organic reactions. General steps include:

-

Formation of the Oxadiazole Ring:

-

The oxadiazole core is typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

-

For this compound, the methylsulfonyl-substituted phenyl hydrazide reacts with an appropriate carboxylic acid derivative under dehydrating conditions.

-

-

Introduction of Tosylacetamide Group:

-

The tosylacetamide moiety is introduced via nucleophilic substitution or amidation reactions using tosyl chloride and acetamide derivatives.

-

Reaction Conditions:

-

Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often used for cyclization.

-

Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate the reaction.

Antimicrobial Potential

Compounds containing the 1,3,4-oxadiazole scaffold are known for their broad-spectrum antimicrobial activities. Studies have shown that derivatives with sulfonamide groups exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .

Anti-inflammatory Activity

Molecular docking studies on related oxadiazole compounds suggest potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating anti-inflammatory properties .

Analytical Characterization

Characterization methods for this compound include:

| Technique | Purpose |

|---|---|

| FT-IR Spectroscopy | Identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹). |

| NMR Spectroscopy | Confirms molecular structure via chemical shifts of protons and carbons. |

| Mass Spectrometry | Verifies molecular weight and fragmentation pattern. |

| X-Ray Crystallography | Determines precise molecular geometry (if crystalline). |

Applications in Medicinal Chemistry

This compound is a promising candidate for drug development due to its multifunctional scaffold:

-

Anticancer Agents:

-

Antimicrobial Drugs:

-

Anti-inflammatory Drugs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume